Cycrimine hydrochloride, also known as Pagitane, is a synthetic compound with central cholinolytic properties [, , , ]. It falls under the classification of anticholinergic agents, specifically antimuscarinic agents [, , ]. In scientific research, cycrimine serves as a valuable tool for investigating muscarinic acetylcholine receptor activity, exploring structure-activity relationships in drug design, and studying its potential antiviral properties [, , , ].
Cycrimine is classified as a small molecule drug and is recognized for its anticholinergic properties. It acts as an antagonist at the muscarinic acetylcholine receptor M1, inhibiting acetylcholine's action in certain brain regions. This mechanism plays a crucial role in managing the symptoms of Parkinson's disease by helping to restore the balance between dopamine and acetylcholine .
The synthesis of cycrimine hydrochloride specifically involves reacting 1-cyclopentyl-1-phenyl-3-piperidin-1-ylpropan-1-ol with hydrochloric acid under controlled conditions to form the hydrochloride salt. This process is performed in specialized facilities equipped for large-scale production, ensuring quality control and purity of the final product.
Cycrimine has a molecular formula of and an average molecular weight of approximately 287.44 g/mol . Its structure consists of:
The compound exhibits several important physical properties:
Cycrimine undergoes various chemical reactions including oxidation, reduction, and substitution.
Common reagents for these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and halogens for substitution reactions.
Cycrimine functions primarily as an antagonist at the muscarinic acetylcholine receptor M1. By blocking acetylcholine's action, it helps restore the balance between dopamine and acetylcholine disrupted in Parkinson's disease. This mechanism contributes to symptomatic relief from Parkinsonian symptoms such as tremors and rigidity. Cycrimine does not directly affect dopamine levels but mitigates some symptoms through its anticholinergic effects .
Relevant data indicates that cycrimine adheres to Lipinski's Rule of Five, suggesting favorable pharmacokinetic properties suitable for oral administration .
Cycrimine is primarily used in scientific contexts related to the treatment of Parkinson's disease. Its anticholinergic properties make it effective in managing symptoms associated with dopamine deficiency. Furthermore, ongoing research explores its potential interactions with other medications that affect acetylcholine levels, aiming to refine treatment strategies for Parkinson's disease management .
Cycrimine (1-cyclopentyl-1-phenyl-3-piperidinopropan-1-ol), first synthesized in 1950, emerged during a pivotal era in Parkinson’s disease (PD) therapeutics when anticholinergic compounds were the primary pharmacological intervention for motor symptoms [1] . Marketed under the trade name Pagitane, it represented a structural innovation within the synthetic tertiary amine anticholinergics class, characterized by a piperidine core modified with cyclopentyl and phenyl substituents attached to a central tertiary alcohol functionality [1] [10]. This molecular architecture (empirical formula C₁₉H₂₉NO, molecular weight 287.45 g/mol) positioned cycrimine as a centrally active antimuscarinic agent distinct from earlier botanical alkaloids like atropine and scopolamine [5] .
Table 1: Structural and Pharmacological Comparison of Early Synthetic Anticholinergics for Parkinsonism
Compound | Core Structure | Key Substituents | Primary Receptor Target | Year Introduced |
---|---|---|---|---|
Cycrimine | Piperidine | Cyclopentyl, phenyl, hydroxyl | M1 mAChR | 1950 |
Trihexyphenidyl | Piperidine | Cyclohexyl, phenyl, hydroxyl | M1 mAChR | 1949 |
Benztropine | Piperidine/Tropane | Bicyclic tropane, diphenyl | M1 mAChR, dopamine transporter | 1954 |
Procyclidine | Piperidine | Cyclohexyl, pyridyl | M1 mAChR | 1956 |
The development of cycrimine reflected a medicinal chemistry strategy to optimize blood-brain barrier penetration while enhancing receptor specificity. Its synthesis pathway involved alkylation and functional group modifications typical of piperidine chemistry, culminating in a compound with selective affinity for muscarinic acetylcholine receptors . Though cycrimine showed efficacy in managing parkinsonian tremor, its clinical use declined post-1967 following the introduction of levodopa, which offered superior symptomatic control [3] [10]. By the late 20th century, cycrimine transitioned primarily to a research tool, with current DrugBank status noting it as not approved in the US or other major markets [2] [10]. Nevertheless, it remains historically significant as one of several synthetic anticholinergics that established the therapeutic principle of modulating striatal cholinergic activity in basal ganglia disorders [1] .
The pathophysiology of Parkinson’s disease involves a complex disruption of neurotransmitter dynamics, particularly between dopamine and acetylcholine in the striatum. Cycrimine’s mechanism as a selective M1 muscarinic acetylcholine receptor antagonist directly addresses this imbalance [2] [5] [9]. Neurochemical studies in parkinsonian models reveal that degeneration of nigrostriatal dopaminergic neurons triggers compensatory changes in cholinergic interneurons within the caudate-putamen [4] [6]. A seminal 1976 hypothesis proposed that dopaminergic denervation induces "regenerative overgrowth" of cholinergic axon terminals, leading to hypercholinergia relative to depleted dopamine levels [4]. Cycrimine counteracts this by competitively inhibiting acetylcholine at postsynaptic M1 receptors, thereby restoring inhibitory control over striatal output pathways [5] [9].
Advanced neuroimaging confirms this mechanistic basis in vivo. A 2022 PET study employing ¹⁸F-FEOBV (vesicular acetylcholine transporter tracer) and ¹¹C-DTBZ (vesicular monoamine transporter tracer) demonstrated elevated striatal acetylcholine-dopamine ratios in early PD patients compared to controls (p=0.01) [6]. Crucially, correlational tractography analysis revealed that the integrity loss of nigrostriatal dopaminergic white matter tracts (quantified via quantitative anisotropy) inversely predicted cholinergic activity in the striatum (corrected p=0.039), establishing a direct neuroanatomical basis for the imbalance [6]. Within this framework, cycrimine’s binding to M1 receptors modulates striatopallidal pathways, reducing excessive inhibitory output from the globus pallidus interna that contributes to bradykinesia [8].
Table 2: Neuroimaging Evidence for Acetylcholine-Dopamine Imbalance in Parkinson’s Disease
Parameter | Method | Finding in PD vs. Controls | Correlation with Motor Symptoms |
---|---|---|---|
Striatal ¹⁸F-FEOBV DVR (cholinergic activity) | PET imaging | ↑ in ventral striatum (p=0.01) | Positive correlation with bradykinesia (r=0.41, p=0.006) |
Nigrostriatal tract QA (dopaminergic integrity) | Correlational tractography | ↓ in most affected hemisphere | Negative correlation with cholinergic activity |
¹¹C-DTBZ DVR (dopaminergic terminals) | PET imaging | ↓ in posterior putamen (>50% loss) | Weak association with tremor |
Electrophysiological evidence further elucidates cycrimine’s circuit-level effects. In the dopamine-depleted state, striatal cholinergic interneurons exhibit pathological burst-pause patterns during movement initiation [8]. By antagonizing M1 receptors concentrated on striatal projection neurons, cycrimine dampens this aberrant signaling, thereby normalizing activity in both direct (D1-expressing) and indirect (D2-expressing) pathways [8] [9]. This dual modulation explains its historical efficacy against tremor—a symptom particularly responsive to anticholinergics—while having lesser effects on rigidity or bradykinesia [3] [6]. Contemporary research utilizes cycrimine primarily to probe cholinergic contributions to basal ganglia function in animal models of PD, particularly in studies dissecting the interplay between muscarinic receptor subtypes and dopamine receptor signaling cascades [5] [9]. Its specificity for M1 over other muscarinic receptor subtypes (M2-M5) makes it a valuable tool for isolating M1-mediated effects in both motor and non-motor basal ganglia circuits [2] [5].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7